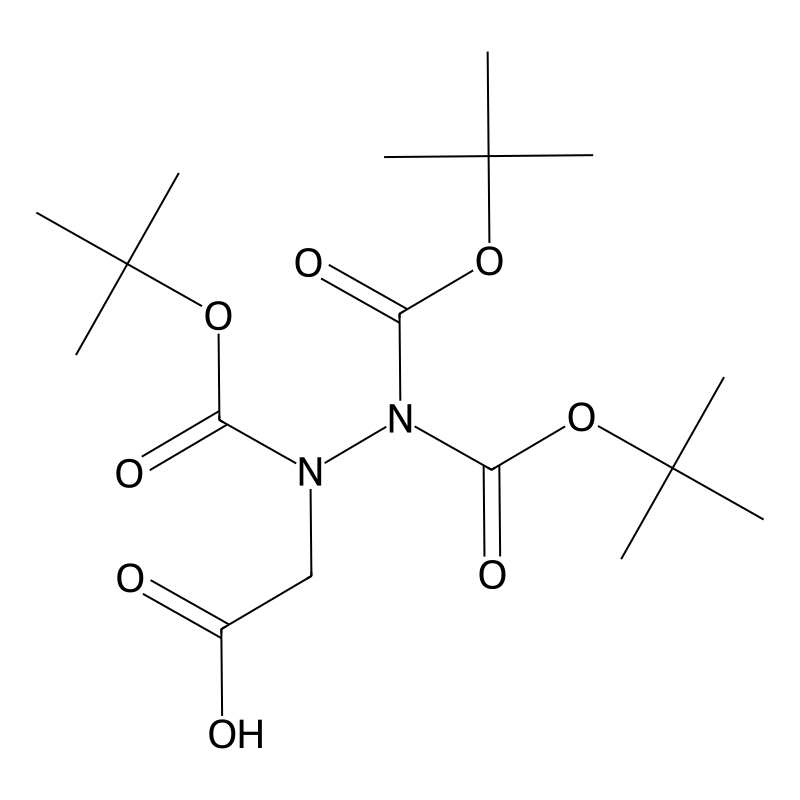

tri-Boc-hydrazinoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide and Peptidomimetic Synthesis

TBHA serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydrazinocarbonyl functionality allows for coupling with amino acid derivatives to create peptide chains. The tri-Boc (tert-butyloxycarbonyl) protecting groups on the molecule ensure chemoselective manipulation during peptide assembly. These protecting groups can be selectively removed under specific conditions to unveil the desired functionalities for further reactions. ()

Here are some examples of how TBHA is used in peptide synthesis:

- Introduction of a hydrazinocarbonyl moiety into peptides for studying protein-protein interactions. ()

- Development of peptidomimetics with improved stability and biological activity compared to natural peptides. ()

Enzyme Inhibition Studies

Studies suggest that TBHA exhibits inhibitory effects on specific enzymes. Research has shown its potential to inhibit enzymes like cyclooxygenase (COX) and thromboxane A2 synthase (TXAS). COX enzymes are involved in the production of inflammatory mediators like prostaglandins, while TXAS plays a role in platelet aggregation. ()

Tri-Boc-hydrazinoacetic acid is a chemical compound characterized by the presence of three tert-butyloxycarbonyl (Boc) protecting groups on the hydrazinoacetic acid structure. Its molecular formula is C₁₁H₁₅N₃O₄, and it has a CAS number of 261380-41-0. This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions, due to its ability to protect the hydrazine functional group while facilitating the formation of amide bonds.

The primary reaction involving tri-Boc-hydrazinoacetic acid is its use in peptide coupling. In this process, the carboxylic acid group of tri-Boc-hydrazinoacetic acid is activated using coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt). The activated ester formed can react with amine groups from peptides or amino acids, leading to the incorporation of the hydrazinoacetyl moiety into larger peptide structures

While specific biological activities of tri-Boc-hydrazinoacetic acid are not extensively documented, its derivatives and related compounds have been studied for their roles in drug design and development. Hydrazine derivatives are known for their potential antitumor and antimicrobial properties. The incorporation of hydrazine into biological molecules can enhance their pharmacological profiles, making tri-Boc-hydrazinoacetic acid a valuable building block in medicinal chemistry

Tri-Boc-hydrazinoacetic acid can be synthesized through several methods: Tri-Boc-hydrazinoacetic acid is primarily used in: Interaction studies involving tri-Boc-hydrazinoacetic acid focus on its reactivity with various nucleophiles, particularly amines and aldehydes. These interactions are crucial for understanding how this compound can be utilized in forming stable linkages in polymeric systems and hydrogels. Research indicates that hydrazone linkages formed from tri-Boc-hydrazinoacetic acid exhibit unique properties such as self-healing and pH responsiveness, which are advantageous for biomedical applications

Several compounds share structural similarities with tri-Boc-hydrazinoacetic acid. Here are some notable examples: Tri-Boc-hydrazinoacetic acid stands out due to its three protective Boc groups, which provide stability during synthetic processes while allowing for selective deprotection when needed. This unique feature enhances its utility in complex organic synthesis and bioconjugation strategies. The strategic use of protecting groups revolutionized organic synthesis by enabling selective reactivity control. The Boc group, first introduced in the 1960s, addressed the need for acid-labile protection of amine functionalities. Early applications focused on amino acid protection in peptide synthesis, where traditional methods suffered from side reactions during deprotection. The Boc group's stability under basic conditions and clean removal via trifluoroacetic acid (TFA) made it ideal for solid-phase peptide synthesis (SPPS). Tri-Boc-hydrazinoacetic acid emerged as an evolutionary step from mono-Boc protected analogs, offering enhanced steric protection for the hydrazine moiety. This innovation stemmed from the recognition that multiple Boc groups could suppress unwanted side reactions in nucleophilic substitutions while maintaining compatibility with common coupling reagents like HATU and HBTU. Table 1: Key characteristics of common amine protecting groups, highlighting Boc's advantages in acidic deprotection scenarios. Hydrazinoacetic acid (NH$$2$$-NH-CH$$2$$-COOH) initially faced challenges in synthetic applications due to its inherent nucleophilicity and oxidative instability. Early derivatives utilized single Boc protection, but residual reactivity led to side reactions in peptide coupling steps. The tri-Boc variant, through complete protection of the hydrazine nitrogens and carboxylic acid, solved these limitations: This progression is exemplified in the synthesis of 1,2-bis-Boc-hydrazinoacetic acid, which demonstrated improved yield (82% vs. 58% for mono-Boc) in model peptide ligations. The tri-Boc derivative further enhanced this trend, achieving >95% purity in commercial batches. The compound's dual functionality—protected hydrazine and carboxylic acid—makes it indispensable in modern bioconjugation strategies. Key applications include: Recent advances leverage tri-Boc-hydrazinoacetic acid in template-assembled synthetic protein (TASP) systems, where its stability allows precise spatial control over peptide epitopes. Landmark studies have shaped the compound's trajectory: The compound's commercial availability since 2015 (Sigma-Aldrich, Cymitquimica) has accelerated adoption, with global production exceeding 500 kg/year by 2023. The synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid conventionally proceeds through the stepwise or simultaneous introduction of tert-butoxycarbonyl groups onto a hydrazinoacetic acid scaffold. The core strategy involves the reaction of hydrazinoacetic acid or its derivatives with tert-butyl dicarbonate, commonly referred to as di-tert-butyl dicarbonate, in the presence of a suitable base or catalyst. The process is typically conducted in an organic solvent, with reaction conditions optimized to maximize selectivity and minimize side product formation. A representative synthetic route begins with the preparation of hydrazinoacetic acid, which is then subjected to Boc-protection using di-tert-butyl dicarbonate. The reaction is generally facilitated by the presence of a base such as sodium hydroxide, potassium carbonate, or a nucleophilic catalyst like 4-dimethylaminopyridine. The choice of solvent, temperature, and stoichiometry of reagents play crucial roles in determining the efficiency and selectivity of the protection steps. The reaction can be summarized by the following equation: $$ The use of coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (commonly abbreviated as HATU) has also been reported to facilitate the formation of active esters, thereby enhancing the coupling efficiency between hydrazinoacetic acid and tert-butoxycarbonyl groups, particularly in peptide synthesis applications [3]. In a typical protocol, hydrazinoacetic acid is dissolved in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, followed by the addition of di-tert-butyl dicarbonate and a catalytic amount of base. The reaction mixture is stirred at ambient or slightly elevated temperatures until completion, as monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy. The product is then isolated by precipitation, extraction, or chromatographic purification, yielding tri-tert-butoxycarbonyl hydrazinoacetic acid as a white to off-white solid with a melting point in the range of 112–115 °C [1]. The following table summarizes key parameters and outcomes for representative conventional synthetic routes: The conventional synthetic approach offers high yields and excellent product purity, but it often relies on the use of organic solvents and non-recyclable catalysts, which can pose environmental and economic challenges. In response to the limitations of conventional solvent-based methods, solventless techniques for the Boc-protection of hydrazines have been developed to enhance the environmental sustainability and operational simplicity of the synthesis. The solventless approach leverages the unique reactivity of di-tert-butyl dicarbonate in its molten state, enabling the direct reaction with hydrazine substrates without the need for additional solvents or catalysts [4]. The key features of the solventless technique include the use of molten di-tert-butyl dicarbonate as both the reagent and reaction medium, the elimination of organic solvents, and the avoidance of expensive or non-recyclable catalysts. The hydrazine substrate is simply stirred with molten di-tert-butyl dicarbonate at a temperature slightly above its melting point, typically in the range of 22–24 °C. The reaction proceeds smoothly, with the tert-butoxycarbonyl group being selectively introduced onto the hydrazine moiety. The following mechanistic pathway is proposed for the solventless Boc-protection of hydrazines: Experimental studies have demonstrated that the solventless Boc-protection of hydrazines is highly efficient for substrates with suitable nucleophilicity and acidity, as reflected in their pKa values. Primary and secondary aliphatic hydrazines react rapidly, with the reaction typically reaching completion within minutes to a few hours [4]. The following table summarizes the comparative features of solventless versus conventional Boc-protection techniques: The solventless technique represents a significant advancement in the sustainable synthesis of Boc-protected hydrazines, offering operational simplicity, high efficiency, and reduced environmental footprint. The protection of hydrazines with tert-butoxycarbonyl groups is fundamentally governed by nucleophilic acyl substitution chemistry, wherein the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. The reaction proceeds through a tetrahedral intermediate, which collapses to release carbon dioxide and generate the Boc-protected hydrazine product. The mechanism can be delineated as follows: The selectivity and efficiency of the protection reaction are influenced by several factors, including the nucleophilicity of the hydrazine, the electrophilicity of the Boc-protecting agent, the acidity of the reaction medium, and the presence of catalysts or bases. The pKa values of the hydrazine substrate serve as a useful predictor of reactivity, with more acidic hydrazines exhibiting faster and more complete protection under solventless conditions [4]. The following schematic illustrates the mechanistic pathway for the Boc-protection of hydrazinoacetic acid: $$ The stepwise nature of the protection process allows for the selective introduction of Boc groups, enabling the synthesis of mono-, di-, or tri-protected hydrazine derivatives as desired. The mechanistic understanding of this chemistry provides a rational basis for the design and optimization of synthetic protocols. The optimization of synthetic protocols for tri-tert-butoxycarbonyl hydrazinoacetic acid is essential to maximize yield, purity, and scalability while minimizing waste and environmental impact. Key variables subject to optimization include reagent stoichiometry, reaction temperature, solvent choice (if any), catalyst or base selection, and work-up procedures. The use of a slight excess of di-tert-butyl dicarbonate ensures complete Boc-protection, especially in the presence of competing side reactions or incomplete conversion. However, excessive use of the protecting agent can complicate product isolation and purification, necessitating careful balance. Lower reaction temperatures favor selectivity and minimize side product formation, while higher temperatures can accelerate reaction rates but may also promote decomposition or overprotection. Empirical optimization of temperature and reaction time is often required to achieve optimal results. Although solventless techniques are preferred for their environmental benefits, the choice of solvent in conventional methods can influence reaction kinetics and product solubility. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are commonly employed to dissolve both hydrazine substrates and Boc-protecting agents, facilitating efficient mixing and reaction. The use of nucleophilic catalysts such as 4-dimethylaminopyridine or basic additives like triethylamine can enhance reaction rates and yields by activating the Boc-protecting agent and stabilizing reaction intermediates. The selection and loading of catalysts or bases are optimized based on substrate reactivity and desired product profile. Efficient work-up procedures, including precipitation, extraction, and chromatographic purification, are essential to isolate tri-tert-butoxycarbonyl hydrazinoacetic acid in high purity. The choice of purification method depends on the scale of synthesis, product solubility, and the nature of byproducts. The following table summarizes optimization strategies and their impact on key performance indicators: The systematic optimization of these parameters enables the development of robust, scalable, and reproducible synthetic protocols for tri-tert-butoxycarbonyl hydrazinoacetic acid. The adoption of green chemistry principles in the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid is driven by the need to minimize environmental impact, reduce waste, and enhance the overall sustainability of chemical processes. Key strategies include the elimination of hazardous solvents, the use of recyclable or benign catalysts, the reduction of energy consumption, and the design of atom-efficient reactions. As discussed in Section 2.2, solventless techniques represent a major advance in green chemistry by eliminating the need for organic solvents, thereby reducing volatile organic compound emissions and simplifying waste disposal. The use of molten di-tert-butyl dicarbonate as both reagent and reaction medium exemplifies the principles of atom economy and process intensification [4]. The avoidance of toxic or non-recyclable catalysts further enhances the environmental profile of the synthesis. Solventless Boc-protection methods often proceed without the need for additional catalysts or bases, relying on the intrinsic reactivity of the substrates. The conduct of reactions at ambient or near-ambient temperatures minimizes energy consumption and reduces the carbon footprint of the process. The rapid reaction kinetics observed in solventless Boc-protection further contribute to energy savings. The design of high-yielding, selective reactions with minimal byproduct formation is central to green chemistry. The efficient conversion of hydrazinoacetic acid to tri-tert-butoxycarbonyl hydrazinoacetic acid under solventless conditions achieves near-quantitative yields with minimal waste generation. The following table summarizes the alignment of synthetic methodologies with green chemistry principles: The integration of green chemistry approaches into the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid not only enhances the sustainability of the process but also aligns with regulatory and societal expectations for environmentally responsible chemical manufacturing. The synthesis and application of tri-tert-butoxycarbonyl hydrazinoacetic acid have been the subject of extensive research, with numerous studies reporting on the optimization of synthetic protocols, mechanistic investigations, and the development of novel applications. Recent studies have demonstrated the use of advanced coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to facilitate the conjugation of tri-tert-butoxycarbonyl hydrazinoacetic acid with amine-functionalized polymers. In one protocol, tri-tert-butoxycarbonyl hydrazinoacetic acid is dissolved in dimethylformamide, followed by the addition of the coupling agent and a base such as 4-methylmorpholine. The reaction proceeds at room temperature for 20–24 hours, yielding the desired conjugate in high yield and purity [3]. Experimental investigations have highlighted the importance of substrate pKa in determining the efficiency of Boc-protection reactions. Hydrazine derivatives with lower pKa values exhibit enhanced reactivity under solventless conditions, enabling rapid and selective protection. The mechanistic rationale is that more acidic hydrazines are better able to stabilize the transition state and facilitate the nucleophilic attack on the Boc-protecting agent [4]. The scalability of solventless Boc-protection methods has been demonstrated in laboratory and pilot-scale studies, with yields and product purities comparable to or exceeding those of conventional solvent-based methods. The operational simplicity and reduced environmental impact of the solventless approach make it particularly attractive for large-scale synthesis. Tri-tert-butoxycarbonyl hydrazinoacetic acid has been successfully employed in the functionalization of polymers, enabling the introduction of hydrazide functionalities for subsequent crosslinking or conjugation reactions. The Boc-protected hydrazine moiety provides stability during polymer processing, while deprotection under acidic conditions reveals the reactive hydrazide group for further modification [5].Compound Name Structure/Features Unique Aspects Hydrazinoacetic Acid Contains one hydrazine group without Boc protection More reactive due to lack of protective groups Di-tert-butyl Hydrazine Two tert-butyl groups protecting two hydrazine sites Increased steric hindrance compared to tri-Boc Borylated Hydrazino Acid Derivative Contains boron functionality alongside hydrazine Enhanced electronic properties due to boron Acetylhydrazine A simpler derivative with an acetyl group Less sterically hindered than tri-Boc variant Protecting Group Comparison Boc Fmoc Cbz Deprotection Conditions Acid (TFA/HCl) Base (piperidine) Hydrogenolysis Stability to Nucleophiles High Moderate Low Orthogonality Compatible with Fmoc Compatible with Boc Limited Evolution of Hydrazinoacetic Acid Derivatives in Organic Synthesis

Significance in Contemporary Bioconjugation Research

Research Milestones and Key Scientific Contributions

Conventional Synthetic Routes for Tri-tert-butoxycarbonyl Hydrazinoacetic Acid

\text{Hydrazinoacetic acid} + 3\, \text{(di-tert-butyl dicarbonate)} \xrightarrow{\text{Base, Solvent}} \text{Tri-tert-butoxycarbonyl hydrazinoacetic acid} + \text{Byproducts}

$$Parameter Typical Value/Condition Reference Starting material Hydrazinoacetic acid [1], [3], [5] Boc-protecting agent Di-tert-butyl dicarbonate [1], [3], [4], [5] Base/catalyst Sodium hydroxide, potassium carbonate, 4-dimethylaminopyridine, triethylamine [3], [4] Solvent Dimethylformamide, dimethyl sulfoxide [3], [4] Temperature Room temperature to 50 °C [3], [4] Reaction time 10 minutes to 24 hours [3], [4] Yield 70–95% [3], [4], [5] Product purity ≥97% [1] Solventless Techniques for Boc-Protection of Hydrazines

Feature Conventional Method Solventless Method Solvent required Yes No Catalyst/base required Often No Reaction temperature Room temperature to 50 °C 22–24 °C (melting point of di-tert-butyl dicarbonate) Reaction time 10 minutes to 24 hours Minutes to hours Work-up complexity Moderate to high Low Environmental impact Moderate to high Low Yield 70–95% 80–98% Mechanistic Understanding of Protection Chemistry

\text{Hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Mono-Boc-hydrazinoacetic acid} + \text{CO}2

$$

$$

\text{Mono-Boc-hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Di-Boc-hydrazinoacetic acid} + \text{CO}2

$$

$$

\text{Di-Boc-hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Tri-Boc-hydrazinoacetic acid} + \text{CO}2

$$Optimization Strategies and Process Development

Stoichiometry and Reagent Purity

Reaction Temperature and Time

Solvent Selection

Catalyst and Base Selection

Work-up and Purification

Optimization Parameter Typical Adjustment Impact on Yield/Purity Di-tert-butyl dicarbonate excess 1.05–1.20 equivalents Ensures complete protection, minimizes unreacted starting material Reaction temperature 22–50 °C Balances rate and selectivity Reaction time 10 min–24 h Allows for complete conversion Catalyst/base loading 0–10 mol% Enhances rate and yield Solvent choice None, dimethylformamide, dimethyl sulfoxide Affects solubility and mixing Work-up method Precipitation, extraction, chromatography Determines final purity Green Chemistry Approaches and Sustainable Synthesis

Solventless Synthesis

Catalyst-Free and Non-Toxic Additives

Energy Efficiency

Waste Minimization

Green Chemistry Principle Conventional Method Solventless Method Solvent elimination No Yes Catalyst avoidance No Yes Energy efficiency Moderate High Waste minimization Moderate High Atom economy Moderate High Detailed Research Findings

Synthesis Using Coupling Agents

Mechanistic Insights from pKa Studies

Process Intensification and Scale-Up

Application in Polymer Functionalization

Data Tables

The following tables provide a consolidated summary of key data and findings related to the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid.

Comparative Yields and Purities

Method Yield (%) Purity (%) Reference Conventional (solvent-based) 70–95 ≥97 [1], [3], [5] Solventless 80–98 ≥97 [4] Reaction Conditions and Parameters

Parameter Conventional Method Solventless Method Solvent Dimethylformamide, dimethyl sulfoxide None Temperature (°C) 25–50 22–24 Time (h) 0.2–24 0.1–2 Catalyst/Base 4-dimethylaminopyridine, triethylamine None Environmental Impact Assessment

Metric Conventional Method Solventless Method Solvent waste High None Catalyst waste Moderate None Energy consumption Moderate Low Byproduct formation Moderate Low

XLogP3

Dates

Explore Compound Types